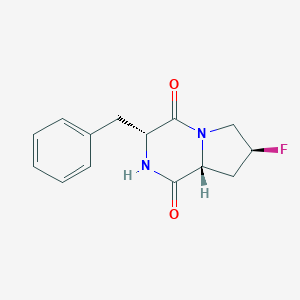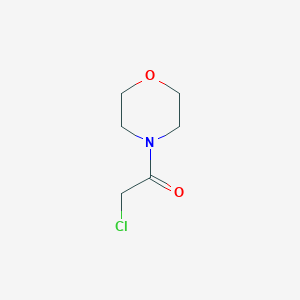
4-(Chloroacetyl)morpholine
概要
説明
4-(Chloroacetyl)morpholine is a chemical compound that is part of a broader class of morpholine derivatives. These compounds are characterized by the presence of a morpholine ring, which is a six-membered heterocycle containing both nitrogen and oxygen atoms. The morpholine ring can be functionalized with various substituents, leading to a wide range of chemical properties and potential applications.
Synthesis Analysis
The synthesis of morpholine derivatives can involve multiple steps, starting from different precursors. For instance, one derivative, 2-(2,4-Dichloro-5-fluorophenyl)-4-(2-hydroxyethyl)morpholin-4-ium chloride, was synthesized from a related morpholin-2-ol via reduction with formic acid and subsequent acidification with hydrogen chloride . Another compound, 4-chloro-2-(morpholine-4-carbonyl)phenyl-4'-methoxybenzoate, was synthesized through a two-step process and crystallized in the monoclinic space group . These methods demonstrate the versatility in the synthetic approaches for morpholine derivatives.
Molecular Structure Analysis
The molecular structure of morpholine derivatives can be quite complex. For example, the crystal structure of the morpholine derivative mentioned in is stabilized by intermolecular hydrogen bonding. The morpholine unit itself adopts an almost ideal chair conformation, which is a common and stable conformation for six-membered rings. In another derivative, the dihedral angles between the benzene rings and the morpholine ring were determined by X-ray analysis, indicating the spatial arrangement of the substituents around the morpholine core .
Chemical Reactions Analysis
Morpholine derivatives can participate in various chemical reactions. The synthesis processes often involve nucleophilic substitution reactions, esterification, reduction, and cyclization reactions . These reactions are crucial for introducing different functional groups to the morpholine ring and for the formation of the final product with desired properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of morpholine derivatives are influenced by the substituents attached to the morpholine ring. For instance, the compound synthesized in showed good molluscicidal effects, indicating its potential as a biological agent. The derivatives synthesized in exhibited antibacterial and hemolytic activities, which could be attributed to the specific functional groups introduced during the synthesis. The solubility, melting points, and other physical properties would also vary depending on the molecular structure and the presence of different substituents.
科学的研究の応用
Methods of Application
The compound is used in oxyalkylation reactions with other chemical entities, such as morpholine and chloroacetyl chloride, in the presence of triethylamine. This process is followed by the cleavage of the Boc group to obtain the desired derivatives .
Results: The most active compound synthesized using 4-(Chloroacetyl)morpholine exhibited an IC50 value of 0.033 μM, which is comparable to the standard BIRB796 (IC50 = 0.032 μM), indicating potent inhibitory activity against TNF-α .
Methods of Application: The compound reacts with substituted 2-amino benzothiazole or 5-substituted-2-amino-1,3,4-oxadiazole in the presence of catalysts like potassium carbonate to yield new compounds .
Results: The synthesized morpholine derivatives were identified using spectral methods and were found to exhibit antimicrobial activity, demonstrating the compound’s utility in creating biologically active molecules .
Biochemistry
Results
Pharmacology
Results
Material Science
Results
Analytical Chemistry
Methods of Application
The compound is involved in the synthesis of chromenylurea and chromanylurea derivatives. These derivatives are then evaluated for their inhibitory activities towards TNF-α production in lipopolysaccharide-stimulated THP-1 cells .
Results: The most active compound synthesized exhibited an IC50 value of 0.033 μM, which is equipotent to the standard BIRB796 (IC50 = 0.032 μM), indicating potent inhibitory activity .
Methods of Application
The compound is reacted with morpholine and chloroacetyl chloride in the presence of triethylamine as a catalyst. The resulting product is then reacted with substituted 2-amino benzothiazole or 5-substituted-2-amino-1,3,4-oxadiazole .
Results: The synthesized compounds were screened for antibacterial activity, and the results indicated that some derivatives exhibit significant antimicrobial properties .
Safety And Hazards
“4-(Chloroacetyl)morpholine” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - dusts and mists, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system . It is harmful if swallowed, in contact with skin, or if inhaled .
特性
IUPAC Name |
2-chloro-1-morpholin-4-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10ClNO2/c7-5-6(9)8-1-3-10-4-2-8/h1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMQRPXBBBOXHNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9073258 | |
| Record name | 2-Chloro-1-(morpholin-4-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9073258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Chloroacetyl)morpholine | |
CAS RN |
1440-61-5 | |
| Record name | 4-(Chloroacetyl)morpholine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1440-61-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Morpholine, 4-(chloroacetyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001440615 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1440-61-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54542 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Chloro-1-(morpholin-4-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9073258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(chloroacetyl)morpholine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.437 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

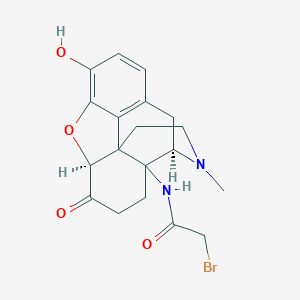
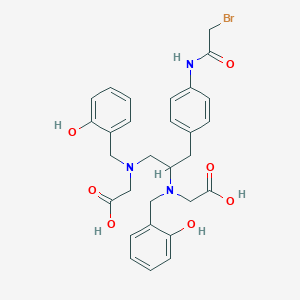
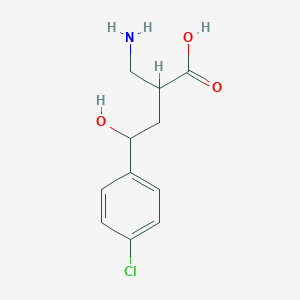
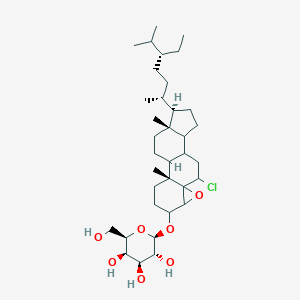

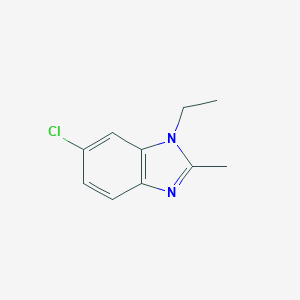
![3H-spiro[isobenzofuran-1,4'-piperidin]-3-one hydrochloride](/img/structure/B141614.png)
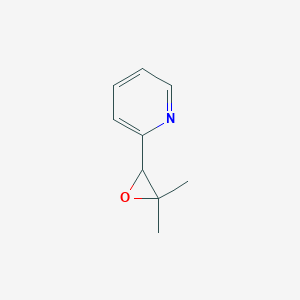
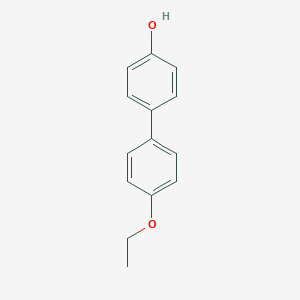
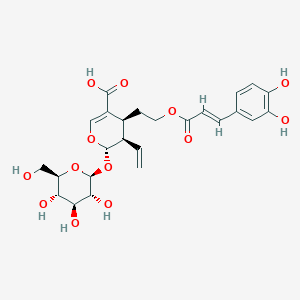
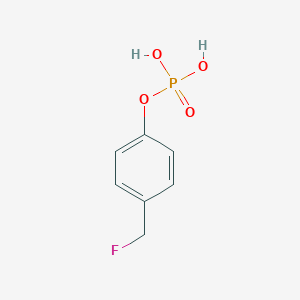
![3,3-Dimethyl-3H-spiro[isobenzofuran-1,4'-piperidine]](/img/structure/B141622.png)

